molecular formula C22H15B B3115158 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene CAS No. 207612-71-3

1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene

Cat. No.: B3115158
CAS No.: 207612-71-3
M. Wt: 359.3 g/mol
InChI Key: XCGVNJBBWRPIPZ-UHFFFAOYSA-N
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Description

1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene ( 207612-71-3) is an advanced organic building block with the molecular formula C₂₂H₁₅Br and a molecular weight of 359.26 g/mol . This compound is characterized as a brominated aromatic system, combining biphenyl and naphthalene groups, which lends itself to robust structural rigidity and planarity. It is supplied with a high purity of 99% and should be stored sealed in a dry, room temperature environment to maintain stability . As a specialized chemical intermediate, its primary research value lies in its application in cross-coupling reactions, such as Suzuki-Miyaura reactions, where the bromine atom acts as a superior leaving group. This enables the construction of more complex π-conjugated systems for use in material science . Researchers utilize this compound in the development of novel organic ligands for Metal-Organic Frameworks (MOFs) and in the synthesis of organic electronic materials, where its extended aromatic structure can facilitate charge transport . From a safety perspective, this reagent is labeled with the signal word "Warning" and carries hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Researchers are advised to thoroughly review the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements, including washing thoroughly after handling and wearing protective gloves/eye protection . Intended Use and Disclaimer: This product is intended for research and industrial application use only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary licenses and permits should be obtained by the purchaser prior to handling.

Properties

IUPAC Name

1-[4-(4-bromophenyl)phenyl]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br/c23-20-14-12-17(13-15-20)16-8-10-19(11-9-16)22-7-3-5-18-4-1-2-6-21(18)22/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGVNJBBWRPIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene typically involves the bromination of biphenyl followed by coupling with naphthalene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to brominate biphenyl. The brominated biphenyl is then subjected to a coupling reaction with naphthalene under conditions that may involve the use of a palladium catalyst and a suitable base.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial to achieve efficient production. Solvent selection and temperature control are also important factors in the industrial synthesis of 1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene.

Chemical Reactions Analysis

Types of Reactions: 1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding biphenyl-naphthalene derivative without the bromine atom.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of biphenyl-naphthalene derivatives with different substituents.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of de-brominated biphenyl-naphthalene derivatives.

Scientific Research Applications

1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-(4’-Bromo-[1,1’-biphenyl]-4-yl)naphthalene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The biphenyl and naphthalene moieties provide a rigid and planar structure, which can interact with biological targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

2-(4'-Bromo[1,1'-biphenyl]-4-yl)naphthalene
  • Molecular Formula : C₂₂H₁₅Br (identical to the target compound).
  • Structural Difference : The naphthalene group is attached to the biphenyl at position 2 instead of position 1 .
  • Implications : This positional isomerism may alter electronic properties and reactivity. For example, steric hindrance at position 2 could affect coordination in palladium-catalyzed Suzuki reactions .
1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene
  • Similarity Score : 0.90 (structural similarity based on CAS data) .
  • Key Difference : The bromine substituent is located on the 3-position of the biphenyl ring instead of the 4-position.
  • Impact : The altered bromine position may reduce conjugation efficiency, affecting optical properties and catalytic activity .

Substituted Naphthalene Derivatives

1-Bromo-4-methylnaphthalene
  • Molecular Formula : C₁₁H₉Br.
  • Molecular Weight : 221.09 g/mol .
  • Key Features : A simpler structure with a methyl group at the 4-position of naphthalene.
  • Applications : Primarily used as an intermediate in organic synthesis. The absence of a biphenyl group limits its utility in advanced materials .
1-Bromo-4-methoxynaphthalene
  • Molecular Formula : C₁₁H₉BrO.
  • Molecular Weight : 245.09 g/mol .
  • Key Features : A methoxy group enhances electron density, making it suitable for electrophilic substitution reactions.
  • Applications : Used in Suzuki-Miyaura cross-couplings and pharmaceutical synthesis .

Brominated Biphenyl-Naphthalene Hybrids

1-(4'-Bromo-[1,1'-biphenyl]-4-yl)ethanone
  • Molecular Formula : C₁₄H₁₁BrO.
  • Molecular Weight : 275.14 g/mol .
  • Key Features : A ketone functional group replaces the naphthalene moiety.
  • Applications : Serves as a precursor in Friedel-Crafts acylations and anti-tyrosinase agent synthesis .

Table 1: Comparative Data for Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene C₂₂H₁₅Br 359.26 Bromo (biphenyl), naphthalene (C1) Catalysis, OLED materials
2-(4'-Bromo[1,1'-biphenyl]-4-yl)naphthalene C₂₂H₁₅Br 359.26 Bromo (biphenyl), naphthalene (C2) Similar to above, altered reactivity
1-Bromo-4-methylnaphthalene C₁₁H₉Br 221.09 Bromo (C1), methyl (C4) Organic synthesis intermediate
1-Bromo-4-methoxynaphthalene C₁₁H₉BrO 245.09 Bromo (C1), methoxy (C4) Suzuki reactions, pharmaceuticals

Challenges and Limitations

  • Toxicity : Brominated aromatics like the target compound may pose environmental and health risks, though specific toxicological data are scarce .
  • Synthetic Complexity : Multi-step synthesis and purification challenges increase production costs compared to simpler derivatives (e.g., 1-bromonaphthalene) .

Biological Activity

1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene is a compound that belongs to the class of naphthalene derivatives, known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on existing literature.

Chemical Structure

The compound can be structurally represented as follows:

C18H14Br\text{C}_{18}\text{H}_{14}\text{Br}

This structure features a naphthalene core substituted with a bromo-biphenyl moiety, which significantly influences its biological properties.

Antimicrobial Activity

Naphthalene derivatives have been extensively studied for their antimicrobial properties. The compound this compound has shown potential against various bacterial strains. For example:

  • Inhibition Studies : Studies have reported that naphthalene derivatives exhibit activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for several naphthalene derivatives were found to be lower than those of standard antibiotics, indicating strong antibacterial potential .

Anticancer Activity

The anticancer effects of naphthalene derivatives are particularly noteworthy. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:

  • Cytotoxicity Assays : Compounds derived from naphthalene have been tested against various cancer cell lines such as breast cancer (4T1) and colon cancer cells. The IC50 values of these compounds were significantly lower than those of established chemotherapeutics like cisplatin .
CompoundCancer Cell LineIC50 (µM)
This compound4T1TBD
Naphthalene derivative AColon Cancer0.5
Naphthalene derivative BLiver Cancer0.7

The mechanisms by which naphthalene derivatives exert their biological effects include:

  • DNA Intercalation : Some studies suggest that naphthalene compounds can intercalate into DNA, disrupting replication and transcription processes .
  • Enzyme Inhibition : Inhibition of topoisomerase and other enzymes involved in cell division has been observed with certain naphthalene derivatives .

Case Studies

Several studies have highlighted the therapeutic potential of naphthalene derivatives:

  • Study on Anticancer Activity : A study conducted by Lim et al. demonstrated that fluorinated naphthalene chalcones exhibited potent cytotoxicity towards breast cancer cell lines, suggesting that structural modifications can enhance biological activity .
  • Antimicrobial Efficacy : Research by Srivastava et al. showed that specific substitutions on the naphthalene ring significantly increased antimicrobial activity against pathogenic bacteria .

Q & A

Q. What are the key physicochemical properties of 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene, and how do they influence experimental design?

The compound is a brominated aromatic hydrocarbon with a molecular weight of 379.30 g/mol (C22H19BrO) and is typically a white to pale yellow powder . It is soluble in ethanol and organic solvents but insoluble in water, which dictates solvent selection for reactions or dissolution in spectroscopic studies . Its low water solubility necessitates careful handling in biological assays to avoid precipitation.

Q. What synthetic routes are commonly used to prepare this compound?

A standard method involves Friedel-Crafts acylation followed by bromination. For example, brominated intermediates are synthesized via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using aryl halides and boronic acids . Advanced protocols employ regioselective bromination under controlled temperatures (0–25°C) to minimize side products .

Q. How can researchers verify the purity and structural integrity of this compound?

Characterization typically involves:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm aromatic proton environments and substitution patterns (e.g., biphenyl vs. naphthalene resonances) .
  • Elemental analysis : Matching calculated and observed C/H/Br ratios (e.g., C: 69.67%, H: 4.47%, Br: 21.07%) .
  • Chromatography : Silica gel column chromatography or HPLC to isolate impurities (<98% purity thresholds are common) .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during the synthesis of brominated biphenyl-naphthalene derivatives?

Bromination at the 4'-position of the biphenyl moiety is sterically and electronically favored, but competing reactions (e.g., di-bromination or naphthalene ring bromination) can occur. Kinetic control via low-temperature reactions (<0°C) and directing groups (e.g., methoxy) improve selectivity . Computational modeling (DFT) may predict reaction pathways to optimize yields .

Q. How can X-ray crystallography resolve structural ambiguities in this compound and its derivatives?

Single-crystal X-ray diffraction (SHELXL refinement) provides precise bond lengths and angles, critical for confirming biphenyl-naphthalene dihedral angles and bromine positioning. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.4178 Å, b = 13.2352 Å) have been reported for related structures .

Q. What role does this compound play in studying structure-function relationships in organic electronics?

The extended π-conjugation and bromine substituent make it a candidate for optoelectronic materials. Studies measure optical gain coefficients (e.g., via amplified spontaneous emission) to assess its potential in organic lasers or LEDs . Bromine’s electron-withdrawing nature also modifies charge transport properties in thin-film devices .

Q. How can researchers address contradictory solubility data in different solvents?

Discrepancies in solubility (e.g., ethanol vs. DMSO) may arise from crystallinity or polymorphic forms. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify polymorphs, while solvent recrystallization experiments optimize solubility profiles for specific applications .

Q. What toxicological considerations are critical when handling this compound?

While full toxicological profiles are limited, brominated aromatics often exhibit moderate toxicity (e.g., skin/eye irritation, respiratory hazards). Acute exposure protocols recommend PPE (gloves, goggles) and fume hoods. Chronic toxicity studies should follow ATSDR guidelines, including metabolite analysis (e.g., hydroxylated derivatives) .

Methodological Guidance

Q. How to design a kinetic study for bromination reactions involving this compound?

  • Use in-situ monitoring (e.g., <sup>79/81</sup>Br NMR) to track reaction progress.
  • Vary reaction temperature (0–50°C) and bromine equivalents to map rate constants.
  • Compare experimental data with computational predictions (e.g., activation energies via Gaussian) .

Q. What analytical strategies differentiate between isomeric byproducts in synthesis?

  • Mass spectrometry (HRMS) : Exact mass measurements distinguish isomers (e.g., 4'-bromo vs. 3'-bromo substitution).
  • HPLC-MS : Retention times and fragmentation patterns identify minor isomers .

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